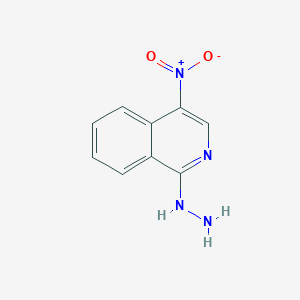

1-Hydrazinyl-4-nitroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

65092-52-6 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

(4-nitroisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C9H8N4O2/c10-12-9-7-4-2-1-3-6(7)8(5-11-9)13(14)15/h1-5H,10H2,(H,11,12) |

InChI Key |

DVYPNVDFKWYPEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2NN)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Hydrazinyl 4 Nitroisoquinoline

Retrosynthetic Analysis of the 1-Hydrazinyl-4-nitroisoquinoline Core

A logical retrosynthetic analysis of this compound (I) suggests a disconnection strategy that hinges on the introduction of the hydrazinyl group as a final key step. This approach points to 1-chloro-4-nitroisoquinoline (B1592400) (II) as a prime immediate precursor. The rationale behind this disconnection is the well-established reactivity of a halogen at the C1 position of the isoquinoline (B145761) ring towards nucleophilic substitution. Hydrazine (B178648), being a potent nucleophile, can readily displace the chloro group.

Further disconnection of the precursor (II) focuses on the formation of the isoquinoline ring itself and the introduction of the nitro group. The synthesis of the 4-nitroisoquinoline (B1589690) skeleton can be envisioned through the nitration of an isoquinoline-1-one intermediate, followed by chlorination. This leads to 4-nitroisoquinolin-1(2H)-one (III) as a key intermediate. The synthesis of this intermediate can, in turn, be approached through the cyclization of a suitably substituted phenylacetic acid derivative. This multi-step retrosynthetic pathway provides a clear roadmap for the forward synthesis of the target molecule.

Table 1: Key Intermediates in the Retrosynthesis of this compound

| Compound Number | Chemical Name | Role in Synthesis |

| I | This compound | Target Molecule |

| II | 1-Chloro-4-nitroisoquinoline | Immediate Precursor |

| III | 4-Nitroisoquinolin-1(2H)-one | Key Intermediate |

Approaches to the Isoquinoline Ring System Synthesis

The construction of the fundamental isoquinoline ring is a cornerstone of this synthesis. Both classical and modern catalytic methods offer viable routes to this heterocyclic system, each with its own set of advantages and limitations.

Classical Cyclization Reactions for Isoquinoline Nucleus Formation

Several named reactions have been the bedrock of isoquinoline synthesis for over a century, providing robust methods for the formation of the bicyclic core.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. youtube.comclearsynth.comcymitquimica.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). youtube.com The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes cyclization. youtube.com The presence of electron-donating groups on the aromatic ring generally facilitates the reaction. iust.ac.ir

Table 2: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

| Starting Material | β-arylethylamide |

| Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅, PPA) |

| Intermediate | Nitrilium ion |

| Initial Product | 3,4-Dihydroisoquinoline |

| Final Product | Isoquinoline (after oxidation) |

The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. chemicalbook.comchemicalbook.com This reaction is considered a special case of the Mannich reaction. chemicalbook.comchemicalbook.com The reaction conditions are generally milder for electron-rich aromatic rings. chemicalbook.com The resulting tetrahydroisoquinoline can be aromatized to the corresponding isoquinoline.

The Pomeranz-Fritsch reaction provides a method for the synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. dtic.milelsevierpure.comshahucollegelatur.org.in This reaction is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. dtic.mil The reaction typically involves two stages: the formation of the benzalaminoacetal followed by the ring closure. dtic.mil A significant modification, the Schlittler-Müller reaction, involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. elsevierpure.com

Modern Catalytic Approaches for Isoquinoline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful and efficient alternatives for the synthesis of isoquinolines. These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to classical methods.

Palladium-catalyzed cross-coupling reactions, for instance, have been employed in the synthesis of isoquinoline derivatives. sigmaaldrich.com These reactions can involve the coupling of various precursors, such as ortho-haloaryl aldehydes or ketones with alkynes. Another modern approach involves the use of copper-catalyzed reactions for the synthesis of quinolin-4-ones, which can be precursors to isoquinolines. nih.gov Rhodium-catalyzed C-H activation and annulation reactions also represent a contemporary strategy for constructing the isoquinoline scaffold. These modern catalytic systems provide a versatile toolbox for accessing a wide range of substituted isoquinolines, including those with the specific substitution pattern required for the synthesis of this compound.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Rhodium, Silver, Gold)

Transition metals are powerful catalysts for constructing the isoquinoline skeleton through intramolecular or intermolecular cyclization reactions. These methods are valued for their efficiency, functional group tolerance, and potential for creating complex molecular architectures.

Palladium (Pd): Palladium catalysts are widely used for synthesizing isoquinolines. One common approach involves the coupling of ortho-halo- or ortho-alkynyl-substituted benzaldehyde (B42025) or benzylamine derivatives. For instance, a one-pot, two-step method allows for the synthesis of 3-methylisoquinolines from readily available benzylamines and allyl acetate (B1210297), proceeding through a tandem C-H allylation and intermolecular amination reaction catalyzed by Pd(OAc)₂. organic-chemistry.org Another strategy employs the palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines in excellent yields. mdpi.com

Rhodium (Rh): Rhodium catalysts, particularly Rh(III) complexes, are highly effective in isoquinoline synthesis via C-H activation and annulation. An efficient one-pot synthesis involves the condensation of aryl ketones with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in-situ generated oxime and cyclization with an internal alkyne. mdpi.com This protocol facilitates the rapid assembly of multisubstituted isoquinolines. mdpi.comorganic-chemistry.org Another approach uses a rhodium-catalyzed reaction between aryl ketone O-acyloxime derivatives and internal alkynes, where the N-O bond of the oxime acts as an internal oxidant. organic-chemistry.org

Silver (Ag): Silver catalysts, such as silver triflate (AgOTf), enable the efficient cyclization of 2-alkynyl benzyl (B1604629) azides or 2-alkynylbenzaldehydes to form substituted isoquinolines under mild conditions. mdpi.com Silver(I)-catalyzed cycloisomerization of alkynyl N-benzylidene glycinates can produce pyrrolo-isoquinoline structures, demonstrating the utility of silver in complex heterocyclic synthesis. nih.gov

Gold (Au): Gold catalysts have emerged for the synthesis of fused isoquinoline systems. A notable example is the gold-catalyzed tandem alkyne amination/intramolecular O–H insertion, which provides access to organic-chemistry.orgmdpi.comoxazino[3,2-c]isoquinolines under mild reaction conditions. google.com Gold catalysis is also effective in preparing sulfone-containing pyrrolo[2,1-a]isoquinolines from diynamides via a cascade reaction. nih.govlibretexts.org

Table 1: Examples of Transition Metal-Catalyzed Isoquinoline Synthesis

| Catalyst System | Starting Materials | Key Transformation | Ref. |

|---|---|---|---|

| Pd(OAc)₂ | Benzylamine, Allyl Acetate | Tandem C-H allylation/intermolecular amination | organic-chemistry.org |

| [{Cp*RhCl₂}₂], NaOAc | Aryl Ketone O-acyloxime, Internal Alkyne | C-H vinylation and C-N bond formation | organic-chemistry.org |

| AgOTf | 2-Alkynylbenzaldehyde, 2-Isocyanoacetate | Cyclization | mdpi.com |

| IPrAuNTf₂ | Diynamide | Cascade cyclization with sulfonyl migration | nih.gov |

C-H Activation Strategies in Isoquinoline Synthesis

Direct C-H activation has become a powerful and atom-economical strategy for building heterocyclic rings. rsc.org This approach avoids the need for pre-functionalized starting materials, such as haloarenes. Transition metals like rhodium, palladium, and ruthenium are frequently employed to catalyze the activation of otherwise inert C-H bonds, often guided by a directing group. rsc.orggoogle.com

For isoquinoline synthesis, a directing group (e.g., oxime, imine, hydrazone) on the starting aryl compound positions the metal catalyst to selectively activate an ortho C-H bond. mdpi.com This is followed by annulation with a coupling partner, typically an alkyne or alkene. For example, Rh(III)-catalyzed C-H activation of aryl ketone oximes and subsequent cyclization with internal alkynes provides a redox-neutral pathway to highly substituted isoquinolines. organic-chemistry.org Similarly, hydrazones can serve as a new class of oxidizing directing groups in Rh(III)-catalyzed synthesis, where the reaction proceeds via C-C and C-N bond formation coupled with N-N bond cleavage, without needing an external oxidant.

Table 2: C-H Activation Strategies for Isoquinoline Synthesis

| Catalyst/Directing Group | Coupling Partner | Key Features | Ref. |

|---|---|---|---|

| Rh(III) / Oxime | Internal Alkyne | Redox-neutral, internal oxidant | organic-chemistry.org |

| Rh(III) / Hydrazone | Alkyne | No external oxidant, N-N bond cleavage | |

| Pd(II) / N-methoxybenzamide | Allenoic Acid Ester | High regioselectivity for hydroisoquinolones | rsc.org |

| Ru(II) / Primary Amine | Sulfoxonium Ylide | Free amine as directing group | mdpi.com |

Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. MCRs offer significant advantages in terms of operational simplicity, convergence, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of the isoquinoline core. A three-component reaction of ortho-bromoarylaldehydes, terminal alkynes, and ammonium (B1175870) acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines in good yields. mdpi.com Another powerful example is a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) (CH₃CN), which produces densely functionalized isoquinolines through a [3+2+1] cyclization. mdpi.com These methods allow for the assembly of complex isoquinoline structures from simple and readily available starting materials in a single step.

Regioselective Introduction of the Nitro Functionality at C-4

Once the isoquinoline core is formed, the next critical step is the introduction of a nitro group specifically at the C-4 position. This transformation is challenging due to the inherent reactivity of the isoquinoline ring system.

Nitration Strategies for Isoquinoline Derivatives

Direct electrophilic nitration of isoquinoline using standard conditions, such as a mixture of nitric acid and sulfuric acid, typically results in substitution at the C-5 and C-8 positions of the benzo ring, yielding a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the protonation of the nitrogen atom under the strongly acidic conditions. Achieving nitration at the C-4 position requires alternative strategies that circumvent the typical electrophilic substitution pathway.

Sequential Synthesis Approaches for 4-Nitroisoquinoline Precursors

To achieve regioselective nitration at the C-4 position, a sequential approach involving a Reissert compound is highly effective. In this method, isoquinoline is first converted to its Reissert compound, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline . This intermediate activates the heterocyclic ring towards electrophilic attack.

The nitration of the Reissert compound with acetyl nitrate (B79036) proceeds regiospecifically to introduce the nitro group at the C-4 position, forming 2-benzoyl-1-cyano-4-nitro-1,2-dihydroisoquinoline . Subsequent hydrolysis of this intermediate under acidic conditions removes the benzoyl and cyano groups, leading to the desired 4-nitroisoquinoline . This multi-step sequence provides a reliable route to the key 4-nitroisoquinoline precursor, which is difficult to obtain via direct nitration.

Selective Incorporation of the Hydrazinyl Group at C-1

The final step in the synthesis of This compound is the introduction of the hydrazinyl (-NHNH₂) group at the C-1 position. The C-1 position of the isoquinoline ring is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the strongly electron-withdrawing nitro group at the C-4 position.

The most plausible synthetic route involves the reaction of a 1-halo-4-nitroisoquinoline (e.g., 1-chloro-4-nitroisoquinoline ) precursor with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). The halogen at C-1 serves as a good leaving group, which is readily displaced by the nucleophilic hydrazine. This type of nucleophilic substitution is a well-established method for introducing hydrazine onto heterocyclic rings. For example, 1-chlorophthalazine (B19308) (an isomer of chloroisoquinoline) reacts with hydrazine hydrate to form 1-hydrazinophthalazine in a straightforward manner. Similarly, 4-chloroquinazolines have been shown to react with hydrazine to yield substituted triazoles via a rearrangement following the initial nucleophilic substitution.

The synthesis would first require the conversion of 4-nitroisoquinoline to 1-chloro-4-nitroisoquinoline . This can typically be accomplished through N-oxidation of the isoquinoline nitrogen followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 1-chloro derivative is then subjected to nucleophilic substitution with hydrazine to furnish the final product, This compound .

Nucleophilic Substitution Reactions at the C-1 Position of Isoquinoline

The most plausible and widely applicable method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C-1 position of a 4-nitroisoquinoline derivative. The isoquinoline ring system is known to be susceptible to nucleophilic attack, particularly at the C-1 position, which is activated by the electron-withdrawing nature of the ring nitrogen.

A common precursor for this reaction is 1-chloro-4-nitroisoquinoline . The chlorine atom at the C-1 position serves as an excellent leaving group. The reaction proceeds by the nucleophilic attack of hydrazine hydrate (N₂H₄·H₂O) on the electron-deficient C-1 carbon of 1-chloro-4-nitroisoquinoline. This addition-elimination mechanism results in the formation of this compound. The reaction is typically carried out in a suitable solvent, and the reaction conditions can be optimized to achieve high yields. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine has been studied, and it undergoes uncatalyzed substitution where the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol, acetonitrile, and dimethyl sulfoxide. researchgate.net

| Precursor | Reagent | Product | Reaction Type |

| 1-Chloro-4-nitroisoquinoline | Hydrazine hydrate | This compound | Nucleophilic Aromatic Substitution |

Direct Hydrazination Methods for Azaheterocycles

While the nucleophilic substitution of a pre-functionalized isoquinoline is a primary route, direct C-H hydrazination of azaheterocycles represents an alternative and atom-economical approach. Although specific examples for the direct hydrazination of 4-nitroisoquinoline to yield this compound are not extensively documented, the direct functionalization of azaaromatics is a growing field in organic synthesis. These methods often involve transition-metal catalysis or oxidative coupling conditions to activate the C-H bond for nucleophilic attack by hydrazine. The development of such direct methods for the synthesis of this compound would be a significant advancement in terms of step-economy and sustainability.

Derivatization and Further Functionalization Strategies of this compound

The presence of both a hydrazinyl and a nitro group provides multiple avenues for the derivatization and functionalization of this compound, allowing for the generation of a diverse library of analogues.

Modifications at the Hydrazinyl Moiety (e.g., Hydrazone Formation, Acylation)

The hydrazinyl group is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrazone Formation: The reaction of this compound with aldehydes or ketones leads to the formation of the corresponding hydrazones . acs.orgscilit.com This condensation reaction is typically acid-catalyzed and results in the formation of a C=N bond. organic-chemistry.org The resulting hydrazones can possess a wide range of substituents, depending on the carbonyl compound used, which allows for the systematic modification of the molecule's properties. The formation of hydrazones is a well-established reaction in organic chemistry. organic-chemistry.orgmdpi.com

Acylation: The hydrazinyl moiety can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto one or both of the nitrogen atoms of the hydrazine, forming acylhydrazides . The conditions for acylation can be controlled to achieve mono- or di-acylation. This derivatization is useful for modifying the electronic and steric properties of the hydrazinyl group.

| Reaction Type | Reagent | Functional Group Formed |

| Hydrazone Formation | Aldehyde or Ketone | Hydrazone |

| Acylation | Acid Chloride or Anhydride | Acylhydrazide |

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group at the C-4 position is another key site for chemical modification, with its reduction to an amino group being the most common transformation.

The reduction of the nitro group in this compound to an amino group yields 1-Hydrazinyl-4-aminoisoquinoline . This transformation is of significant interest as it introduces a new basic center and potential hydrogen bond donor to the molecule. A variety of reducing agents can be employed for this purpose, and the choice of reagent is crucial to ensure the chemoselective reduction of the nitro group without affecting the hydrazinyl moiety or the isoquinoline ring.

Commonly used methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine hydrate. nih.gov The use of hydrazine hydrate as a reducing agent in the presence of a catalyst like Pd/C can be particularly effective for the selective reduction of nitro groups in halogenated nitroarenes. nih.gov Other metal-based reducing systems, such as iron in the presence of an acid or tin(II) chloride, are also widely used. nih.gov The development of chemoselective reduction methods is critical to avoid unwanted side reactions, such as the cleavage of the N-N bond in the hydrazinyl group. nih.govrsc.org

Further Substitutions on the Isoquinoline Core for Analogue Generation

The isoquinoline core of this compound can be further functionalized to generate a wider range of analogues. Electrophilic aromatic substitution reactions can potentially be directed to specific positions on the benzene (B151609) ring of the isoquinoline, depending on the directing effects of the existing substituents. However, the strong deactivating effect of the nitro group might make such substitutions challenging.

A more viable approach for introducing further diversity is to start with appropriately substituted isoquinoline precursors before the introduction of the hydrazinyl and nitro groups. For instance, utilizing a substituted 1-chloro-4-nitroisoquinoline in the initial nucleophilic substitution step would directly lead to analogues with substituents on the isoquinoline core. One-pot synthesis methodologies for substituted isoquinolines are also being explored, which could provide efficient routes to a variety of precursors. scilit.comrsc.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes toward this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of this compound is an important consideration for developing more environmentally benign and sustainable manufacturing processes.

Key areas for implementing green chemistry in the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis or nanocatalysis, to improve reaction efficiency, reduce waste, and enable the use of milder reaction conditions. mdpi.comresearchgate.net For instance, the use of magnetic iron oxide nanocrystals as a reusable catalyst for the reduction of nitroarenes with hydrazine hydrate has been reported. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly attractive in this regard as they can reduce the number of synthetic steps and purification procedures. scilit.comrsc.orgresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. researchgate.net

Renewable Feedstocks: Exploring the use of renewable starting materials where possible, although this may be challenging for complex heterocyclic structures.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Hydrazinyl 4 Nitroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering deep insights into the chemical environment of individual atoms. For 1-hydrazinyl-4-nitroisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques has been pivotal in assigning the proton (¹H) and carbon (¹³C) signals, providing a definitive blueprint of its molecular framework.

1D and 2D NMR Techniques for Structural Assignment

The structural assignment of complex organic molecules like this compound is achieved through a suite of NMR experiments. One-dimensional techniques such as ¹H and ¹³C NMR provide initial information about the number and types of protons and carbons present in the molecule.

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are then employed to piece together the molecular puzzle. columbia.eduyoutube.comsdsu.edu The COSY experiment reveals proton-proton (H-H) coupling networks, helping to identify adjacent protons within the isoquinoline (B145761) ring system. sdsu.edu HSQC, on the other hand, correlates directly bonded proton-carbon pairs, allowing for the unambiguous assignment of carbon signals based on their attached protons. columbia.eduyoutube.com

The HMBC experiment is particularly crucial as it maps long-range (2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com This technique is instrumental in establishing the connectivity between different parts of the molecule, for instance, linking the hydrazinyl group to the C1 position of the isoquinoline core and confirming the position of the nitro group at C4.

| Technique | Purpose | Information Gained for this compound Structure |

| ¹H NMR | Identifies chemically distinct protons. | Provides chemical shifts and coupling constants for protons on the isoquinoline ring and the hydrazinyl group. |

| ¹³C NMR | Identifies chemically distinct carbons. | Reveals the number of unique carbon environments in the molecule. |

| COSY | Identifies coupled protons. | Establishes the sequence of protons around the aromatic rings. sdsu.edu |

| HSQC | Correlates protons to directly attached carbons. | Assigns specific carbon signals based on known proton signals. columbia.eduyoutube.com |

| HMBC | Correlates protons to carbons over 2-3 bonds. | Confirms the position of substituents (hydrazinyl and nitro groups) and the overall connectivity of the molecular skeleton. columbia.eduyoutube.com |

Conformational Analysis via NMR

Conformational analysis provides insights into the three-dimensional arrangement of a molecule, which can be influenced by factors such as steric hindrance and electronic interactions between substituents. In the case of this compound, NMR techniques can be used to study the rotational barriers and preferred conformations around the C1-N (hydrazinyl) bond. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which can help to determine the spatial orientation of the hydrazinyl group relative to the isoquinoline ring. The presence of the bulky nitro group at the C4 position is expected to influence the conformational preferences of the hydrazinyl substituent at the adjacent C1 position.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. For this compound (C₉H₇N₅O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the theoretically calculated exact mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting daughter ions. springernature.comnih.govnih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation, and the resulting fragment ions would be detected. The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of functional groups such as the nitro group (NO₂) and the hydrazinyl group (N₂H₃). This analysis helps to confirm the connectivity of the molecule and the nature of its substituents. researchgate.net

| Ion | m/z (Expected) | Possible Fragmentation Pathway |

| [M+H]⁺ | 204.0678 | Protonated molecular ion |

| [M-NO₂]⁺ | 158.0718 | Loss of the nitro group |

| [M-N₂H₃]⁺ | 173.0409 | Loss of the hydrazinyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific vibrational frequencies of functional groups, providing valuable information about the molecule's chemical makeup.

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of its key functional groups. The nitro group (NO₂) would show strong symmetric and asymmetric stretching vibrations. The hydrazinyl group (NH-NH₂) would display N-H stretching vibrations, and the aromatic C-H and C=C stretching vibrations would be characteristic of the isoquinoline ring.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3300 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C=N (Isoquinoline) | Stretching | 1620 - 1680 |

| N-O (Nitro) | Asymmetric Stretching | 1500 - 1570 |

| N-O (Nitro) | Symmetric Stretching | 1300 - 1370 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The isoquinoline ring system itself typically exhibits absorption bands in the UV region. The introduction of a nitro group at the C4 position is expected to cause a bathochromic (red) shift in the absorption maxima due to the strong electron-withdrawing nature of the nitro group, which extends the conjugation of the π-system. The nitro group acts as a powerful chromophore.

Furthermore, the hydrazinyl substituent at the C1 position, being an auxochrome with lone pairs of electrons on the nitrogen atoms, would likely lead to further shifts in the absorption bands. The interaction of the hydrazinyl group's lone pairs with the π-electron system of the nitroisoquinoline ring can lead to intramolecular charge transfer (ICT) transitions. These transitions, often of lower energy, would likely result in absorption bands extending into the visible region, potentially imparting color to the compound.

A hypothetical UV-Vis spectrum of this compound in a solvent like ethanol (B145695) might display multiple absorption bands. High-energy bands in the UV region (around 200-300 nm) would correspond to π → π* transitions within the aromatic system. Lower energy bands, potentially extending into the visible region (above 400 nm), would be attributable to n → π* transitions involving the non-bonding electrons of the nitro and hydrazinyl groups, as well as ICT transitions.

Hypothetical UV-Vis Data for this compound

| Hypothetical λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

| ~250 | High | π → π | Isoquinoline Ring |

| ~320 | Medium | π → π | Nitro-substituted Ring |

| ~410 | Low-Medium | n → π* / ICT | Nitro and Hydrazinyl groups |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Specific crystallographic data for this compound is not available in open-access crystallographic databases. X-ray crystallography would provide definitive insights into the molecule's three-dimensional structure in the solid state.

A crystallographic study would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This would reveal the planarity of the isoquinoline ring system and the geometry of the hydrazinyl and nitro substituents. Of particular interest would be the conformation of the hydrazinyl group relative to the isoquinoline ring and the potential for intramolecular hydrogen bonding between the hydrazinyl protons and the nitro group oxygens.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (N-H···O, N-H···N) and π-π stacking between the aromatic rings of adjacent molecules, would also be elucidated. These interactions are crucial in determining the packing of the molecules in the crystal and influence the material's bulk properties.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Z | 4 |

| Key Bond Length (C1-N_hydrazinyl) (Å) | ~1.35 |

| Key Bond Length (C4-N_nitro) (Å) | ~1.47 |

| Key Torsion Angle (C2-C1-N-N) (°) | ~175 (indicating near planarity) |

Electrochemical Properties and Advanced Studies on Redox Behavior

There is a lack of published research on the specific electrochemical properties and redox behavior of this compound. However, the molecule contains redox-active functional groups—the nitro group and the hydrazinyl group—making it a prime candidate for electrochemical studies such as cyclic voltammetry.

The nitroaromatic group is well-known to be electrochemically reducible. In aprotic solvents, the reduction of a nitro group typically proceeds through a one-electron transfer to form a radical anion, which can be observed as a reversible or quasi-reversible peak in a cyclic voltammogram. Further reduction at more negative potentials can lead to the formation of the dianion or other reduced species.

The hydrazinyl group, conversely, is susceptible to oxidation. The oxidation of hydrazines can be a complex process involving the transfer of one or more electrons and can be influenced by the pH of the medium.

The combination of both a reducible nitro group and an oxidizable hydrazinyl group in the same molecule suggests that this compound could exhibit interesting amphoteric redox behavior. A cyclic voltammetry study would likely reveal at least one reduction wave corresponding to the nitro group and at least one oxidation wave for the hydrazinyl group. The exact potentials of these redox processes would be influenced by the electronic communication between the two functional groups through the isoquinoline backbone.

Hypothetical Electrochemical Data for this compound

| Redox Process | Hypothetical Potential (V vs. Ag/AgCl) | Technique | Electrode | Solvent/Electrolyte |

| Reduction of -NO₂ | ~ -0.85 | Cyclic Voltammetry | Glassy Carbon | Acetonitrile (B52724) / 0.1 M TBAPF₆ |

| Oxidation of -NHNH₂ | ~ +0.60 | Cyclic Voltammetry | Glassy Carbon | Acetonitrile / 0.1 M TBAPF₆ |

Computational Chemistry and Theoretical Investigations of 1 Hydrazinyl 4 Nitroisoquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. For 1-Hydrazinyl-4-nitroisoquinoline, these computational methods elucidate the distribution of electrons, the nature of chemical bonds, and the regions most susceptible to chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, particularly at levels like B3LYP/6–311++G(d,p), are employed to determine various reactivity descriptors. These descriptors, including electronic chemical potential, electrophilicity, and condensed Fukui functions, help in predicting the molecule's reactivity in different chemical environments, such as in a vacuum or in the presence of a solvent. nih.gov The influence of a solvent is often incorporated using models like the Polarizable Continuum Model (PCM). nih.gov

DFT-based descriptors are crucial for understanding and predicting the chemical behavior of molecules. nih.gov The application of DFT allows for the analysis of global reactivity indices which provide a comprehensive picture of the molecule's stability and reactivity. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes chemical bonds as the sharing of electrons between nuclei, with electrons being delocalized over the entire molecule. brsnc.in This theory involves the combination of atomic orbitals to form molecular orbitals, which can be bonding or antibonding. brsnc.inyoutube.com Bonding orbitals have a higher electron density between the nuclei and are lower in energy, contributing to the stability of the molecule. brsnc.intru.ca Conversely, antibonding orbitals have a lower electron density between the nuclei and are higher in energy. brsnc.intru.ca

A key aspect of MO theory is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is considered the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net

For this compound, the analysis of its FMOs can pinpoint the regions of the molecule most likely to participate in chemical reactions. The interaction between the HOMO of one molecule and the LUMO of another is a fundamental concept in explaining chemical reactivity and reaction mechanisms. wikipedia.org

Conformational Landscape Analysis and Energy Minima Determination

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational landscape analysis involves exploring the various possible spatial arrangements of a molecule's atoms (conformers) and identifying the most stable structures, which correspond to energy minima.

For a flexible molecule like this compound, which has rotatable bonds in its hydrazinyl group, multiple conformers can exist. Computational methods are used to systematically search the conformational space and calculate the potential energy of each conformer. The structures with the lowest energy are the most likely to be populated at a given temperature and are therefore the most relevant for understanding the molecule's properties.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry plays a vital role in elucidating the pathways of chemical reactions. For this compound, computational methods can be used to predict plausible reaction mechanisms for processes such as autoxidation or its interactions with other molecules. nih.gov

This involves identifying the reactants, products, and any intermediate species. A crucial part of this analysis is locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide valuable information about the activation energy of the reaction, which in turn determines the reaction rate. By mapping out the entire energy profile of a reaction, chemists can gain a detailed understanding of how a reaction proceeds.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Computational chemistry can simulate various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computed structures and electronic properties.

For this compound, simulating its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can provide valuable information. NMR simulations predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C), which are sensitive to the local electronic environment of each atom. This can help in assigning the peaks in an experimental NMR spectrum and confirming the molecular structure.

UV-Vis spectroscopy probes the electronic transitions within a molecule. By simulating the UV-Vis spectrum, researchers can identify the wavelengths at which the molecule absorbs light and understand the nature of the electronic transitions involved, often related to the HOMO-LUMO gap. researchgate.net

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

The goal of molecular docking is to predict the binding mode and affinity of the small molecule to the active site of the biological macromolecule. nih.gov This involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. nih.govnumberanalytics.com In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological target, typically a protein. nih.govresearchgate.net This method goes beyond the static picture provided by molecular docking, offering deep insights into the stability of the protein-ligand complex, conformational changes, and the energetics of binding. researchgate.netrsc.org

Research Findings and Methodology

In the absence of specific published MD studies for this compound, a hypothetical study can be conceptualized based on established protocols. numberanalytics.comnih.gov The isoquinoline (B145761) scaffold is a known feature in various kinase inhibitors. benthamdirect.commdpi.com Therefore, a plausible theoretical study could involve simulating this compound within the ATP-binding site of a relevant protein kinase, for instance, Epidermal Growth Factor Receptor (EGFR) kinase, a common target in oncology research.

The typical workflow for such a simulation involves several key steps:

System Preparation: An initial static binding pose of this compound within the EGFR active site would be obtained using molecular docking. This complex is then solvated in a water box with appropriate ions to mimic physiological conditions.

Force Field Assignment: A force field (e.g., AMBER, CHARMM) is chosen to define the potential energy of the system. This set of parameters describes the bonded (bond lengths, angles) and non-bonded (van der Waals, electrostatic) interactions between atoms. numberanalytics.com

Equilibration and Production: The system undergoes energy minimization to remove steric clashes. It is then gradually heated to a physiological temperature (e.g., 310 K) and equilibrated at a constant pressure. Following equilibration, a production MD run is performed for a significant timescale (e.g., 100-200 nanoseconds) to collect trajectory data. nih.gov

Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamics of the interaction. Key analyses include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies flexible and rigid regions of the protein, highlighting which residues are most affected by the ligand's presence.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein residues over time, identifying key interactions that anchor the ligand in the binding site.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. numberanalytics.comrsc.org

Hypothetical MD Simulation Data

The following interactive table presents hypothetical data from a 100 ns MD simulation of this compound and a known reference inhibitor complexed with EGFR kinase.

| Parameter | This compound | Reference Inhibitor | Interpretation |

| Average Ligand RMSD (Å) | 1.8 ± 0.4 | 1.5 ± 0.3 | Lower values indicate greater binding stability. The hypothetical data suggests a relatively stable binding mode for the compound. |

| Protein Backbone RMSD (Å) | 2.1 ± 0.5 | 2.0 ± 0.4 | Indicates the overall stability of the protein structure during the simulation. Both complexes show comparable stability. |

| Key H-Bonds Occupancy (%) | Met793 (85%), Thr790 (60%) | Met793 (95%), Cys797 (75%) | High occupancy indicates stable hydrogen bonds. The compound forms a strong, persistent bond with the key hinge residue Met793. |

| Binding Free Energy (kcal/mol) | -45.5 ± 5.2 | -52.8 ± 4.8 | More negative values suggest stronger binding affinity. The reference inhibitor shows a more favorable binding energy. |

These hypothetical findings would suggest that this compound can form a stable complex within the EGFR active site, primarily anchored by a hydrogen bond to the hinge region residue Met793. While its calculated binding affinity might be lower than the optimized reference inhibitor, the stable binding indicates that the scaffold is promising for further optimization.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govneovarsity.orgprotoqsar.com These models are crucial in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and reducing the need for extensive experimental testing. fiveable.me

Research Findings and Methodology

A QSAR/QSPR study for this compound would involve creating a dataset of its structural analogues and correlating their structures with a measured biological activity or property. The general workflow is as follows: neovarsity.orgacs.org

Dataset Preparation: A series of analogues of this compound would be synthesized or curated. Their biological activity (e.g., IC₅₀ value against a specific enzyme) or a physicochemical property (e.g., solubility, LogP) must be experimentally determined. acs.org

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including: fiveable.menih.gov

1D/2D Descriptors: Molecular weight, atom counts, topological indices, polar surface area (PSA).

3D Descriptors: Molecular volume, surface area, and shape indices.

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Model Development and Validation: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), is used to build an equation that links the most relevant descriptors to the activity/property. mdpi.comneovarsity.org The dataset is typically split into a training set (to build the model) and a test set (to validate its predictive power). acs.orgnih.gov The model's quality is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.com

Hypothetical QSAR Model for Kinase Inhibition

Let's hypothesize a QSAR study on a series of this compound analogues designed as inhibitors for a target kinase. The biological activity is expressed as pIC₅₀ (-log(IC₅₀)).

The following interactive table shows hypothetical data for a small set of compounds.

| Compound | R-Group (at position X) | pIC₅₀ (Experimental) | ALogP (Descriptor 1) | PSA (Descriptor 2) |

| 1 | -H | 6.5 | 2.1 | 110.5 |

| 2 | -Cl | 7.1 | 2.8 | 110.5 |

| 3 | -CH₃ | 6.8 | 2.6 | 110.5 |

| 4 | -OCH₃ | 7.3 | 2.0 | 119.7 |

| 5 | -NH₂ | 6.2 | 1.5 | 136.5 |

From such data, a QSAR model could be generated. A hypothetical Multiple Linear Regression (MLR) equation might look like this:

pIC₅₀ = 0.45 * (ALogP) - 0.02 * (PSA) + 7.50

Statistical Validation: R² = 0.92, Q² = 0.85

This hypothetical model suggests that inhibitory activity is positively correlated with lipophilicity (ALogP) and negatively correlated with polar surface area (PSA). The high R² and Q² values would indicate a robust and predictive model, which could then be used to predict the pIC₅₀ of new, unsynthesized analogues and prioritize the most promising candidates for synthesis. mdpi.com

Applications in Chemical Biology and Drug Discovery Preclinical and Conceptual

Exploration of 1-Hydrazinyl-4-nitroisoquinoline as a Privileged Scaffold for Rational Drug Design

The isoquinoline (B145761) framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities. rsc.orgnih.gov The term "privileged scaffold" refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. The tetrahydroisoquinoline (THIQ) ring, a reduced form of isoquinoline, is particularly prominent in the design of anticancer agents. nih.gov

The specific substitution pattern of this compound offers distinct possibilities for rational drug design. The hydrazinyl group can act as a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to target specific biological macromolecules. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the isoquinoline ring, which can modulate binding affinities and metabolic stability.

Table 1: Potential Bioactivities Associated with the Isoquinoline Scaffold

| Biological Activity | Reference |

| Anticancer | nih.gov |

| Anti-inflammatory | amerigoscientific.com |

| Antimicrobial | amerigoscientific.com |

| Analgesic | amerigoscientific.com |

Development of Chemical Probes and Analytical Tools

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structural features of this compound could be exploited for the development of such probes. For instance, the hydrazine (B178648) moiety can react with aldehydes and ketones, which could be utilized to label specific biomolecules or cellular components. The nitro group can be reduced to an amino group, which can then be functionalized with fluorescent tags or biotin (B1667282) for visualization and affinity purification studies.

Strategies for Lead Optimization and Analogue Synthesis

Should this compound exhibit a desirable biological activity, several strategies could be employed for lead optimization. Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the scaffold affect its potency and selectivity. nih.gov

Key optimization strategies would likely involve:

Modification of the Hydrazinyl Group: Acylation, alkylation, or condensation with various carbonyl compounds to explore different substituent effects.

Variation of the Nitro Group Position: Synthesis of isomers with the nitro group at other positions on the isoquinoline ring to probe electronic requirements for activity.

Reduction of the Nitro Group: Conversion to an amino group, which can then be derivatized to a wide range of amides, sulfonamides, or ureas.

Substitution on the Benzene (B151609) Ring: Introduction of different functional groups on the benzo part of the isoquinoline to modulate lipophilicity and pharmacokinetic properties.

Table 2: General Lead Optimization Strategies

| Strategy | Purpose |

| Analogue Synthesis | To improve potency and selectivity. |

| Bioisosteric Replacement | To enhance pharmacokinetic properties. |

| Structure-Activity Relationship (SAR) | To identify key structural features for activity. |

Combinatorial Chemistry and Chemical Library Design Based on the Isoquinoline Core

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, which can be screened for biological activity. The this compound scaffold is well-suited for the construction of chemical libraries. The reactive hydrazine group can be used as a point of diversification, allowing for the attachment of a wide variety of building blocks. A patent for isoquinoline combinatorial libraries highlights the interest in this scaffold for generating diverse chemical entities. bohrium.com

Prodrug Strategies for Enhanced Target Delivery or Bioactivation

Prodrugs are inactive or less active molecules that are converted to the active drug in the body. This approach can be used to improve a drug's pharmacokinetic properties, such as solubility or bioavailability, or to target specific tissues. The nitro group in this compound is a classic "pro-moiety" that can be bioreduced in hypoxic environments, such as those found in solid tumors, to a cytotoxic amine. This suggests a potential application as a hypoxia-activated prodrug.

Drug Repurposing Potential of the Isoquinoline Scaffold

Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy for drug development. The broad biological activity of the isoquinoline scaffold suggests that derivatives could be explored for new therapeutic applications. While no direct repurposing potential for this compound has been documented, the general principle remains applicable to this class of compounds.

Pharmacokinetic Studies (Animal Models)

Currently, there is no publicly available data on the pharmacokinetic properties of this compound in animal models. Such studies would be essential to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. In silico tools can provide initial predictions of these properties. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been reported for other hydrazine-containing heterocyclic compounds. nih.gov

Absorption, Distribution, Metabolism, Excretion (ADME) Profiling in vitro and in Animal Models

There is no available data from in vitro assays or animal models detailing the ADME properties of this compound. Standard preclinical assessments, which would typically include evaluations of metabolic stability in liver microsomes, plasma protein binding, and cell permeability, have not been published for this compound.

Bioavailability Assessments in Animal Models

No studies reporting the bioavailability of this compound in any animal models were found in the public domain. Consequently, key pharmacokinetic parameters such as the fraction of an administered dose that reaches systemic circulation remain unknown.

Pharmacodynamic Studies (Cellular and Animal Models)

Specific pharmacodynamic studies to characterize the biochemical and physiological effects of this compound in cellular or animal models are not described in the available literature.

Target Engagement Studies

There are no published target engagement studies for this compound. Research to confirm direct binding to, or modulation of, its putative biological targets has not been reported.

Biomarker Identification

No research has been conducted to identify or validate biomarkers that would indicate a biological response to or engagement of a target by this compound in preclinical models.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and isoquinoline (B145761) derivatives are poised to be a significant area of focus. rsc.orgmdpi.com These computational tools can dramatically accelerate the identification of new drug candidates by analyzing vast datasets of chemical structures and biological activities. mdpi.comnih.gov

Machine learning models, such as deep neural networks, can be trained to predict the therapeutic properties of novel isoquinoline compounds, including their potential efficacy and toxicity profiles. mdpi.comharvard.edu This predictive power allows for the de novo design of molecules with optimized characteristics for specific diseases. harvard.edunih.gov By learning from existing data, ML algorithms can identify subtle structure-activity relationships that may not be apparent through traditional analysis. mdpi.com This data-driven approach can guide the synthesis of new derivatives of 1-Hydrazinyl-4-nitroisoquinoline with enhanced biological activity. nih.govmdpi.com

Furthermore, AI can assist in predicting drug-protein interactions, a critical step in understanding a drug's mechanism of action. nih.gov By modeling the binding of isoquinoline derivatives to target proteins, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby reducing the time and cost associated with preclinical research. nih.govresearchgate.net The integration of AI and ML offers a powerful strategy for navigating the vast chemical space of isoquinoline derivatives and unlocking their full therapeutic potential.

Advanced Material Science Applications of Isoquinoline Derivatives

The unique chemical and physical properties of isoquinoline derivatives make them attractive candidates for the development of advanced materials. amerigoscientific.com Their versatile structure allows for fine-tuning of electrical, optical, and mechanical properties, opening up applications in various technological fields. amerigoscientific.com

Isoquinoline-based polymers and copolymers are being investigated for their potential as conductive materials, optical components, and sensors. amerigoscientific.com The ability to modify the isoquinoline core and introduce various functional groups enables the creation of materials with tailored functionalities. For instance, these derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com The coordination of isoquinoline ligands with metal ions allows for the precise control of pore size and chemical environment within the MOF structure. amerigoscientific.com

Photophysical Properties and Fluorescence-Based Applications (e.g., Imaging Agents, Chemosensors, Biosensors)

Isoquinoline derivatives often exhibit interesting photophysical properties, including fluorescence, which makes them valuable for a range of applications. nih.govfao.org The electronic characteristics of the isoquinoline ring system can be modulated through chemical modifications, leading to compounds with tailored absorption and emission spectra. nih.gov

The fluorescence of isoquinoline derivatives can be sensitive to their local environment, a property that is exploited in the development of chemosensors and biosensors. researchgate.netnih.gov For example, changes in fluorescence intensity or wavelength can indicate the presence of specific metal ions, anions, or biologically relevant molecules. researchgate.netrsc.org Specifically, some isoquinoline derivatives have shown promise as sensors for Cu2+ ions and toxic substances like picric acid. researchgate.net The protonation of the nitrogen atom in the isoquinoline ring can also significantly enhance fluorescence, a phenomenon that can be utilized for pH sensing. rsc.org

Furthermore, the development of isoquinoline-based fluorophores with high quantum yields and photostability is an active area of research. nih.govresearchgate.net These fluorescent probes have potential applications in biological imaging, allowing for the visualization of cellular structures and processes. nih.gov

Supramolecular Chemistry and Self-Assembly of Isoquinoline Derivatives

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are being increasingly applied to isoquinoline derivatives. The planar aromatic structure of the isoquinoline core, coupled with the potential for hydrogen bonding and other intermolecular forces, allows these molecules to self-assemble into well-defined, higher-order structures.

This self-assembly behavior can lead to the formation of novel materials with unique properties and functions. For example, the design of isoquinoline-based molecules that can form gels, liquid crystals, or other organized assemblies is an area of growing interest. These supramolecular materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. The ability to control the self-assembly process through careful molecular design is a key challenge and a significant opportunity in this field.

Catalytic Applications of Isoquinoline Derivatives and Metal Complexes

Isoquinoline derivatives and their metal complexes are emerging as versatile catalysts in a variety of organic transformations. chemicalbook.com The nitrogen atom in the isoquinoline ring can coordinate to a metal center, and the electronic and steric properties of the isoquinoline ligand can be tuned to influence the catalytic activity and selectivity of the resulting complex. mdpi.com

For instance, palladium-catalyzed reactions involving isoquinoline derivatives have been developed for C-H activation and annulation processes, providing efficient routes to complex heterocyclic structures. mdpi.com Rhodium(III)-catalyzed reactions have also been employed for the synthesis of isoquinolines through the cyclization of oximes with alkynes. organic-chemistry.org Beyond their role as ligands, isoquinolines themselves can act as catalysts in certain reactions, such as benzoylation and olefin polymerization. chemicalbook.com The development of new catalytic systems based on isoquinoline scaffolds remains an active area of research with the potential to provide more efficient and sustainable chemical transformations. researchgate.net

Ligand Design for Metal Complexes and Coordination Chemistry

The design of novel ligands is a cornerstone of coordination chemistry, and isoquinoline derivatives offer a versatile platform for creating ligands with tailored properties. otago.ac.nz The nitrogen atom of the isoquinoline ring serves as a primary coordination site, and the introduction of additional donor atoms or functional groups allows for the synthesis of mono- and multidentate ligands. rsc.orgotago.ac.nz

These ligands can be used to construct a wide array of metal complexes with diverse geometries and electronic structures. polimi.itup.ac.za The steric and electronic properties of the isoquinoline ligand can be systematically varied to influence the properties of the resulting metal complex, such as its spin state, redox potential, and reactivity. mdpi.com For example, sterically demanding isoquinoline-based ligands can be used to stabilize unusual coordination geometries or to create complexes with specific catalytic activities. mdpi.com The ability to create 2D coordination polymers using isoquinoline-5-carboxylate and Cu(II) ions highlights the potential for creating novel metallorganic materials. polimi.it The ongoing exploration of isoquinoline-based ligands will undoubtedly lead to the discovery of new metal complexes with interesting and useful properties. otago.ac.nz

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.